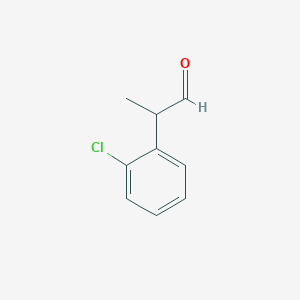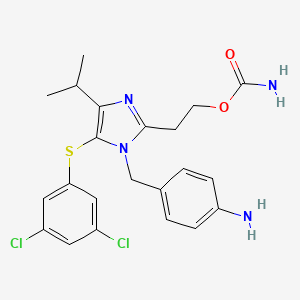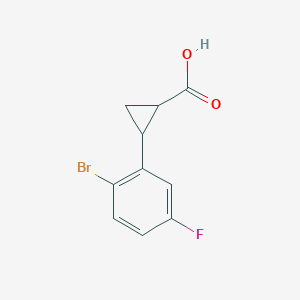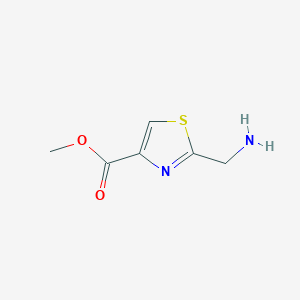
methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate is an organic compound with the molecular formula C6H8N2O2S. This compound is part of the thiazole family, which is known for its significant role in medicinal chemistry due to its diverse biological activities. The thiazole ring, containing both sulfur and nitrogen, contributes to the compound’s unique chemical properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea, followed by further modifications. One common method includes the reaction of ethyl 2-aminothiazole-4-carboxylate with various aldehydes and ketones to form Schiff bases .
Industrial Production Methods: Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity. For instance, the reaction of ethyl bromopyruvate with thiourea in the presence of a base, followed by esterification, is a common industrial approach .
化学反应分析
Types of Reactions: methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxylate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the compound under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various derivatives with modified functional groups .
科学研究应用
methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit certain bacterial enzymes, leading to antimicrobial effects . The compound’s ability to form hydrogen bonds and interact with various biological molecules underlies its diverse biological activities .
相似化合物的比较
2-Aminothiazole-4-carboxylate: This compound shares the thiazole ring structure but lacks the methyl ester group.
2-(1H-Indole-3-carbonyl)thiazole-4-carboxylic acid methyl ester: This derivative has an indole group attached, which imparts different biological activities.
Uniqueness: methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological properties. Its ability to undergo various chemical reactions and its broad range of applications in different fields make it a valuable compound in both research and industry .
属性
分子式 |
C6H8N2O2S |
|---|---|
分子量 |
172.21 g/mol |
IUPAC 名称 |
methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C6H8N2O2S/c1-10-6(9)4-3-11-5(2-7)8-4/h3H,2,7H2,1H3 |
InChI 键 |
BOLHSLRYXBDMHR-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CSC(=N1)CN |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

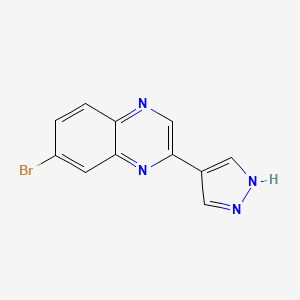
![3,4,5,6-tetrahydro-2H-[1,3']bipyridinyl 1'-oxide](/img/structure/B8693107.png)
![4-Aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B8693112.png)
![2-[2-(2-Nitrophenyl)ethenyl]pyridine](/img/structure/B8693115.png)
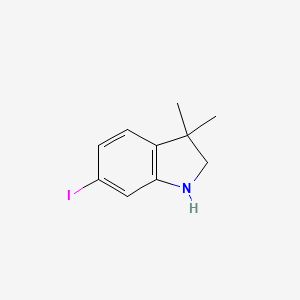
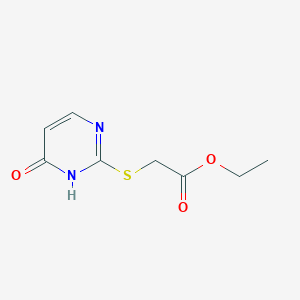
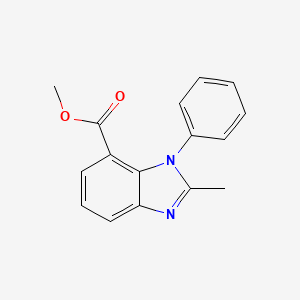
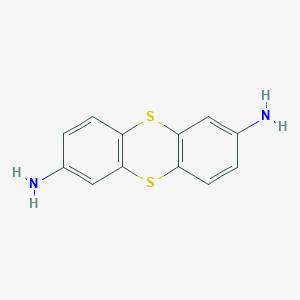
![L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl-](/img/structure/B8693152.png)
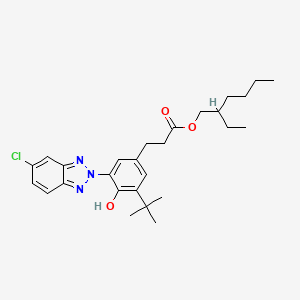
![cis-tert-butyl 6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B8693165.png)
